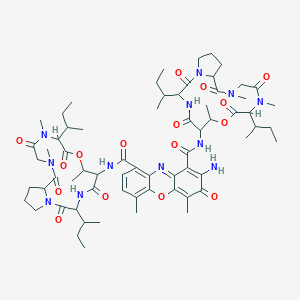

Actinomycin E2

Description

Properties

IUPAC Name |

2-amino-1-N,9-N-bis[3,10-di(butan-2-yl)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H94N12O16/c1-17-31(5)46-63(88)77-27-21-23-40(77)61(86)73(13)29-42(79)75(15)52(33(7)19-3)65(90)92-37(11)48(59(84)69-46)71-57(82)39-26-25-35(9)55-50(39)68-51-44(45(67)54(81)36(10)56(51)94-55)58(83)72-49-38(12)93-66(91)53(34(8)20-4)76(16)43(80)30-74(14)62(87)41-24-22-28-78(41)64(89)47(32(6)18-2)70-60(49)85/h25-26,31-34,37-38,40-41,46-49,52-53H,17-24,27-30,67H2,1-16H3,(H,69,84)(H,70,85)(H,71,82)(H,72,83) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMBEGIECJGHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)CC)C)N)C)C)C(C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H94N12O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402-42-2 | |

| Record name | Actinomycin D, 2(sup A)-D-alloisoleucine-5(sup A)-(N-methylisoleucine)-5(sup B)-(N-methylisoleucine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Actinomycin E2

Disclaimer: This technical guide primarily details the mechanism of action of Actinomycin D, a closely related and extensively studied analog of Actinomycin E2. Due to the limited availability of specific data for this compound in the current scientific literature, the information presented herein is based on the assumption that their mechanisms of action are highly similar. Researchers should consider this when interpreting and applying the following information.

Core Mechanism of Action: DNA Intercalation and Transcription Inhibition

This compound, like other members of the actinomycin family, exerts its potent cytotoxic effects primarily through the intercalation of its phenoxazone ring into the minor groove of double-stranded DNA.[1] This binding is highly specific for guanine-cytosine (G-C) rich sequences. The stable complex formed between Actinomycin and DNA physically obstructs the progression of RNA polymerase along the DNA template, thereby inhibiting transcription.[1] This leads to a global downregulation of RNA synthesis, which in turn halts protein synthesis, ultimately causing cell cycle arrest and apoptosis.[1]

The following diagram illustrates the fundamental mechanism of DNA intercalation and transcription inhibition by Actinomycin.

Induction of Apoptosis via Signaling Pathways

The inhibition of transcription by Actinomycin triggers cellular stress responses that converge on the activation of apoptotic pathways. Key signaling cascades implicated in Actinomycin-induced apoptosis include the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway and the mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway. Activation of the JNK/SAPK pathway can lead to the upregulation of pro-apoptotic proteins such as Bax.

The diagram below outlines the signaling cascade leading to apoptosis following Actinomycin treatment.

Quantitative Data: Cytotoxicity of Actinomycin D

The following table summarizes the 50% inhibitory concentration (IC50) values of Actinomycin D in various cancer cell lines, providing an indication of its potent cytotoxic activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MG63 | Osteosarcoma | ~5000 (effective at 5µM) | [1] |

| HCT-116 | Colorectal Cancer | 2.85 ± 0.10 | [2] |

| HT-29 | Colorectal Cancer | 6.38 ± 0.46 | [2] |

| SW620 | Colorectal Cancer | 6.43 ± 0.16 | [2] |

| SW480 | Colorectal Cancer | 8.65 ± 0.31 | [2] |

| A549 | Lung Cancer | 10 (effective at 10ng/mL) | [3] |

| KLM1 | Pancreatic Cancer | 10 (effective at 10ng/mL) | [3] |

Experimental Protocols

Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining

This protocol details a common method for quantifying apoptosis induced by Actinomycin treatment using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Workflow Diagram:

References

- 1. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Quest for Actinomycin E2 and a Pivot to the Well-Documented Actinomycin D

A comprehensive search of scientific literature and databases for a compound specifically designated as "Actinomycin E2" has yielded no discernible results. This suggests that this compound may be an internal laboratory designation, a very recently isolated compound not yet widely reported, or a potential misnomer for another member of the extensive actinomycin family. Given the absence of specific data for this compound, this guide will pivot to an in-depth exploration of the closely related and clinically significant Actinomycin D , for which a wealth of technical information is available. This will serve as a representative guide for researchers, scientists, and drug development professionals interested in this class of potent natural products.

Discovery and Origin of Actinomycin D

Actinomycin D, also known as dactinomycin, is a chromopeptide lactone antibiotic that holds the distinction of being the first antibiotic isolated from an actinobacterium to demonstrate anti-cancer activity.

Producing Organism: Actinomycin D is primarily produced by various species of soil-dwelling bacteria belonging to the genus Streptomyces, most notably Streptomyces parvulus and Streptomyces chrysomallus. Several studies have also reported the isolation of actinomycin-producing Streptomyces from diverse environments, including rhizospheric soil and marine sediments.[1][2]

Historical Context: The discovery of the actinomycin class of compounds by Selman Waksman and H. Boyd Woodruff in 1940 was a seminal moment in the history of antibiotics. While their initial focus was on antibacterial agents, subsequent research in the 1950s by Sidney Farber revealed the potent anticancer properties of Actinomycin D, particularly against Wilms' tumor and choriocarcinoma. This discovery ushered in a new era of cancer chemotherapy.

Molecular Structure and Physicochemical Properties

Actinomycin D possesses a unique and complex chemical architecture that is central to its biological activity. The molecule consists of a planar phenoxazone ring chromophore linked to two identical pentapeptide lactone rings.

Table 1: Physicochemical Properties of Actinomycin D

| Property | Value |

| Molecular Formula | C₆₂H₈₆N₁₂O₁₆ |

| Molecular Weight | 1255.4 g/mol |

| Appearance | Bright red crystalline powder |

| Melting Point | ~241-243 °C (decomposes) |

| Solubility | Soluble in acetone and alcohol; sparingly soluble in water. |

| UV-Vis λmax | ~443 nm |

Experimental Protocols

Isolation and Purification of Actinomycin D

The following is a generalized protocol for the isolation and purification of actinomycins from Streptomyces fermentation broth.

Workflow for Actinomycin Isolation

Caption: Generalized workflow for the isolation and purification of Actinomycin D.

-

Fermentation: A pure culture of the Streptomyces strain is inoculated into a suitable production medium (e.g., starch casein nitrate broth) and incubated for 7-10 days at 28-30°C with shaking.

-

Extraction: The fermentation broth is centrifuged to remove the mycelia. The resulting supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is concentrated and subjected to column chromatography on silica gel. Fractions are eluted with a gradient of solvents (e.g., chloroform-methanol).

-

Purification: Fractions showing bioactivity are pooled and further purified by high-performance liquid chromatography (HPLC) on a C18 column.[3]

-

Structure Elucidation: The purified compound is characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible spectroscopy, to confirm its identity as Actinomycin D.

Bioactivity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of Actinomycin D can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the purified Actinomycin D in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of Actinomycin D that completely inhibits visible bacterial growth.

Biosynthesis and Signaling Pathways

The biosynthesis of Actinomycin D is a complex process orchestrated by a large non-ribosomal peptide synthetase (NRPS) enzyme complex.

Simplified Biosynthetic Pathway of Actinomycin D

Caption: Simplified overview of the Actinomycin D biosynthetic pathway.

The biosynthesis begins with the conversion of tryptophan to 4-methyl-3-hydroxyanthranilic acid (4-MHA), which serves as the precursor for the chromophore. The 4-MHA molecule is then loaded onto the NRPS assembly line, where it is sequentially condensed with the amino acids L-threonine, D-valine, L-proline, sarcosine, and L-N-methylvaline to form a pentapeptide chain. Two of these 4-MHA-pentapeptide monomers are then oxidatively condensed to form the final Actinomycin D molecule.

Biological Activity and Mechanism of Action

Actinomycin D is a potent cytotoxic agent with both antibacterial and anticancer properties. Its primary mechanism of action involves the intercalation of its phenoxazone chromophore into the minor groove of double-stranded DNA, preferentially at GpC (guanine-cytosine) sequences. This binding physically obstructs the progression of RNA polymerase, thereby inhibiting transcription.

Mechanism of Action of Actinomycin D

Caption: The mechanism of action of Actinomycin D leading to cell death.

This inhibition of RNA synthesis ultimately leads to a downstream inhibition of protein synthesis, cell cycle arrest, and the induction of apoptosis (programmed cell death).

Table 2: Bioactivity Data for Actinomycin D and Related Compounds

| Compound | Target Organism/Cell Line | Bioactivity (MIC or IC₅₀) | Reference |

| Actinomycin D | Methicillin-resistant S. aureus (MRSA) | 3.125 - 12.5 µg/mL (MIC) | [3] |

| Actinomycin D | Vancomycin-resistant Enterococcus (VRE) | 1.95 - 31.25 µg/mL (MIC) | [3] |

| Actinomycin D | MCF-7 (human breast cancer) | ~1 nM (IC₅₀) | [3] |

| Actinomycin X₂ | Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 µg/mL (MIC) | [3] |

| Actinomycin X₂ | MCF-7 (human breast cancer) | 0.8 - 1.8 nM (IC₅₀) | [3] |

Conclusion

While the identity of "this compound" remains elusive in the current body of scientific literature, the study of well-characterized analogs such as Actinomycin D provides a robust framework for understanding this important class of natural products. The intricate biosynthesis, potent biological activity, and unique mechanism of action of actinomycins continue to make them a subject of intense research, both for their therapeutic potential and as tools for molecular biology. Further exploration of novel Streptomyces strains from unique environments may yet reveal new additions to the actinomycin family, potentially including the yet-to-be-characterized this compound.

References

- 1. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actinomycin-Producing Endophytic Streptomyces parvulus Associated with Root of Aloe vera and Optimization of Conditions for Antibiotic Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification, Bioactivity, and Productivity of Actinomycins from the Marine-Derived Streptomyces heliomycini - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Actinomycin E2 Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinomycins are a class of potent chromopeptide antibiotics produced by various Streptomyces species, with significant applications in molecular biology and cancer chemotherapy. This technical guide provides a comprehensive overview of the biosynthesis of Actinomycin E2, a lesser-studied but important member of the actinomycin family. The guide details the enzymatic machinery, precursor molecules, and the non-ribosomal peptide synthesis pathway leading to the formation of this compound. It includes a comparative analysis with the well-characterized Actinomycin D biosynthesis. Furthermore, this document presents quantitative data on actinomycin production, detailed experimental protocols for key biosynthetic studies, and a visualization of the core biosynthetic pathway and its proposed regulatory network.

Introduction

Actinomycins are characterized by a phenoxazinone chromophore linked to two pentapeptide lactone rings. Their biological activity, primarily the inhibition of transcription by intercalating into DNA, has made them invaluable tools in molecular biology and effective chemotherapeutic agents. While Actinomycin D is the most studied member of this family, other actinomycins, such as this compound, exhibit variations in their pentapeptide chains, which can influence their biological activity and pharmacological properties. Understanding the biosynthesis of these analogs is crucial for bioengineering novel actinomycin derivatives with improved therapeutic indices.

This compound is distinguished from Actinomycin D by the substitution of D-valine with D-isoleucine and L-N-methyl-valine with L-N-methyl-isoleucine in its pentapeptide chains. This guide will dissect the biosynthetic pathway responsible for the assembly of this unique molecule.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process orchestrated by a large enzymatic complex encoded by a dedicated biosynthetic gene cluster (BGC). The pathway can be broadly divided into three major stages:

-

Chromophore Precursor Synthesis: The formation of the phenoxazinone chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA).

-

Non-Ribosomal Peptide Synthesis: The assembly of the two pentapeptide lactone chains on a non-ribosomal peptide synthetase (NRPS) template.

-

Final Assembly: The oxidative condensation of two 4-MHA-pentapeptide lactone monomers to form the mature this compound molecule.

Synthesis of the Chromophore Precursor: 4-methyl-3-hydroxyanthranilic acid (4-MHA)

The biosynthesis of the actinomycin chromophore begins with the amino acid L-tryptophan. A series of enzymatic modifications converts L-tryptophan into the key precursor, 4-MHA. The proposed pathway involves the following steps:

-

Tryptophan 2,3-dioxygenase: This enzyme catalyzes the oxidation of L-tryptophan to N-formylkynurenine.

-

Kynurenine formamidase: This enzyme hydrolyzes N-formylkynurenine to L-kynurenine.

-

Kynurenine 3-monooxygenase: This enzyme hydroxylates L-kynurenine to 3-hydroxykynurenine.

-

Kynureninase: This enzyme cleaves 3-hydroxykynurenine to 3-hydroxyanthranilic acid.

-

3-hydroxyanthranilate 4-methyltransferase: This enzyme catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of 3-hydroxyanthranilic acid at the 4-position to yield 4-MHA.

Non-Ribosomal Peptide Synthesis of the Pentapeptide Lactone

The assembly of the pentapeptide chains of this compound is carried out by a multi-modular NRPS system. Each module is responsible for the incorporation of a specific amino acid. The pentapeptide chains of this compound are composed of L-threonine, D-isoleucine, L-proline, sarcosine (N-methylglycine), and L-N-methyl-isoleucine.

The NRPS machinery consists of a series of domains that perform specific functions:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids on adjacent modules.

-

Epimerization (E) domain: Converts an L-amino acid to its D-epimer. In the case of this compound, this domain is responsible for the formation of D-isoleucine.

-

N-Methyltransferase (MT) domain: Methylates the amino group of the tethered amino acid, as seen in the formation of sarcosine and L-N-methyl-isoleucine.

-

Thioesterase (TE) domain: Catalyzes the release of the fully assembled pentapeptide chain, often accompanied by cyclization to form the lactone ring.

The assembly of the 4-MHA-pentapeptide lactone for this compound proceeds as follows:

-

Initiation: The 4-MHA precursor is activated by a specific A-domain and loaded onto a discrete T-domain.

-

Elongation: The NRPS modules sequentially incorporate L-threonine, L-isoleucine (which is then epimerized to D-isoleucine), L-proline, glycine (which is then N-methylated to sarcosine), and L-isoleucine (which is then N-methylated to L-N-methyl-isoleucine).

-

Termination and Cyclization: The TE domain catalyzes the intramolecular cyclization between the carboxyl group of the C-terminal L-N-methyl-isoleucine and the hydroxyl group of the N-terminal L-threonine, releasing the 4-MHA-pentapeptide lactone.

Final Assembly of this compound

The final step in the biosynthesis of this compound is the oxidative condensation of two molecules of the 4-MHA-pentapeptide lactone. This reaction is catalyzed by the enzyme phenoxazinone synthase (PHS), a copper-containing oxidase. The reaction involves the formation of a phenoxazinone ring system from the two 4-MHA moieties, resulting in the characteristic chromophore of the actinomycin molecule.

Quantitative Data

Quantitative data on the biosynthesis of actinomycins is crucial for optimizing production and for understanding the efficiency of the enzymatic pathway. While specific data for this compound is limited, data from related actinomycins can provide valuable insights.

| Parameter | Actinomycin D | Actinomycin X2 | Actinomycin V | Reference |

| Maximum Yield (Shake Flask) | 850 mg/L | 617.4 mg/L | 452.0 mg/L | [1][2][3] |

| Maximum Yield (Bioreactor) | ~2 g/L | - | - | [4] |

Table 1: Production Yields of Various Actinomycins.

| Enzyme/Complex | Substrate | Kinetic Parameter | Value | Organism/System | Reference |

| Phenoxazinone synthase-like Co(II)-Co(III) complex | o-aminophenol | kcat | 1.2 - 11.5 h-1 | Synthetic model | [5] |

| Phenoxazinone synthase-mimetic Cu(II) complexes | o-aminophenol | Kcat/KM | 12 - 44 M-1s-1 | Synthetic model | [6] |

Table 2: Kinetic Parameters of Phenoxazinone Synthase and Mimics. Note: Data from native actinomycin-producing organisms is scarce.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of actinomycin biosynthesis.

Protocol for Gene Knockout in Streptomyces using CRISPR/Cas9

This protocol outlines a general method for creating gene deletions in Streptomyces, which can be adapted to target genes in the this compound biosynthetic cluster.

Materials:

-

Streptomyces strain of interest

-

pCRISPomyces-2 plasmid

-

E. coli ET12567/pUZ8002 (for conjugation)

-

Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)

-

ISP4 medium for conjugation

-

Reagents for PCR, Gibson assembly, and plasmid purification

Procedure:

-

Design sgRNA: Design a 20-bp sgRNA sequence targeting the gene of interest.

-

Construct the CRISPR/Cas9 plasmid:

-

Synthesize and anneal complementary oligonucleotides encoding the sgRNA.

-

Clone the annealed sgRNA into the pCRISPomyces-2 vector.

-

-

Design and amplify homology arms:

-

Design primers to amplify ~1.5 kb regions flanking the target gene (homology arms).

-

Perform PCR to amplify the upstream and downstream homology arms from the Streptomyces genomic DNA.

-

-

Assemble the final knockout plasmid:

-

Linearize the pCRISPomyces-2 vector containing the sgRNA.

-

Use Gibson assembly to ligate the upstream and downstream homology arms into the linearized vector.

-

-

Conjugation:

-

Transform the final plasmid into E. coli ET12567/pUZ8002.

-

Grow the E. coli donor strain and the Streptomyces recipient strain to mid-log phase.

-

Mix the donor and recipient cells and plate on ISP4 medium.

-

Incubate at 30°C for 16-20 hours.

-

-

Selection of exconjugants:

-

Overlay the conjugation plates with water containing apramycin and nalidixic acid.

-

Incubate at 30°C until colonies appear.

-

-

Screening for double-crossover mutants:

-

Patch the exconjugant colonies onto media with and without apramycin to identify colonies that have lost the plasmid.

-

Perform colony PCR using primers flanking the target gene to confirm the deletion.

-

-

Sequence verification: Sequence the PCR product from the putative knockout mutant to confirm the deletion at the nucleotide level.[5][7][8]

Protocol for In Vitro NRPS Adenylation Domain Activity Assay

This continuous spectrophotometric assay measures the activity of the adenylation (A) domain of an NRPS.

Materials:

-

Purified A-domain or NRPS module

-

ATP

-

Amino acid substrate (e.g., L-isoleucine)

-

Hydroxylamine

-

Inorganic pyrophosphatase (IPP)

-

Purine nucleoside phosphorylase (PNP)

-

7-methylthioguanosine (MESG)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, ATP, amino acid substrate, hydroxylamine, IPP, PNP, and MESG.

-

Initiate the reaction: Add the purified A-domain enzyme to the reaction mixture to start the reaction.

-

Monitor the reaction: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 360 nm over time. The formation of 7-methylthioguanine from MESG, which is coupled to the release of pyrophosphate from the adenylation reaction, results in this absorbance change.

-

Calculate the initial rate: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine kinetic parameters: By varying the concentration of the amino acid substrate and measuring the corresponding initial rates, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.[2][9]

Regulation of Actinomycin Biosynthesis

The production of actinomycins is tightly regulated at the transcriptional level, often in response to nutritional signals and developmental cues. While a complete signaling cascade for this compound is not fully elucidated, studies on other actinomycins and related antibiotics in Streptomyces suggest a complex regulatory network.

Key regulatory elements include:

-

Streptomyces Antibiotic Regulatory Proteins (SARPs): These are a family of transcriptional activators that often reside within the biosynthetic gene cluster and directly activate the expression of the biosynthetic genes.

-

Two-Component Systems (TCSs): These systems, consisting of a sensor kinase and a response regulator, allow the cell to sense and respond to environmental stimuli. Specific TCSs have been implicated in the regulation of antibiotic production.

-

Global Regulatory Proteins: Proteins that control primary metabolism and development can also exert an influence on secondary metabolism, including actinomycin production.

A proposed simplified regulatory scheme involves the perception of an external signal (e.g., nutrient limitation) by a sensor kinase, which then phosphorylates a response regulator. This activated response regulator can then directly or indirectly (through a cascade involving a SARP) activate the transcription of the actinomycin biosynthetic genes.

Conclusion

The biosynthesis of this compound is a complex and fascinating process that relies on the coordinated action of a suite of specialized enzymes. While sharing a common chromophore with other actinomycins, the unique amino acid composition of its pentapeptide chains, particularly the incorporation of isoleucine derivatives, highlights the diversity-generating capabilities of NRPS systems. This technical guide has provided a detailed overview of the biosynthetic pathway, presented available quantitative data, offered detailed experimental protocols, and visualized the key molecular processes. Further research into the specificities of the this compound NRPS and the elucidation of its complete regulatory network will be crucial for harnessing the full potential of this molecule and for the rational design of novel actinomycin analogs with enhanced therapeutic properties.

References

- 1. Production of actinomycin-D by the mutant of a new isolate of Streptomyces sindenensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 6. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. mdpi.com [mdpi.com]

- 9. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Actinomycin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Actinomycin E2, a potent chromopeptide antibiotic. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols, and visualizations of its biosynthetic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Spectroscopic Data

The following tables summarize the key NMR and MS data for this compound, also known as Actinomycin X2.

Nuclear Magnetic Resonance (NMR) Data

The 1H and 13C NMR data for this compound were acquired in chloroform-d (CDCl3).

Table 1: 1H NMR Spectroscopic Data for this compound (in CDCl3) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| --- | --- | --- | --- |

| Data not fully available in search results | |||

Table 2: 13C NMR Spectroscopic Data for this compound (in CDCl3) [1]

| Chemical Shift (δ) ppm | Assignment |

| --- | --- |

| Data not fully available in search results | |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) data was obtained using electrospray ionization (ESI).

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | m/z [M+H]+ | Source |

| [M+H]+ | 1269.6173 | [1] |

| [M]+ | 1269.3968 | [2] |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified this compound is dissolved in deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The concentration is typically in the range of 5-10 mg/mL.

Instrumentation: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 MHz instrument.

1H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

13C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of 13C.

-

Temperature: 298 K.

Data Processing: The raw data is processed using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).

High-Resolution Mass Spectrometry (HR-MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile/water with 0.1% formic acid to promote protonation.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Capillary Voltage: 3.5-4.5 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 100-2000.

-

Analyzer Mode: High resolution.

Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the protonated molecule [M+H]+. The elemental composition is then calculated using the instrument's software, which should match the expected formula for this compound (C63H88N12O16).

Visualizations

The following diagrams illustrate the biosynthetic pathway of Actinomycin and the signaling pathway for its induction of immunogenic cell death.

References

Navigating the Properties of Actinomycins: A Technical Guide to the Solubility and Stability of Actinomycin D

A Note on Specificity: While this guide seeks to provide in-depth technical information on Actinomycin E2, publicly available research and data predominantly focus on the closely related and more widely studied compound, Actinomycin D. The following information, therefore, pertains to Actinomycin D, offering a robust framework for understanding the physicochemical properties and biological interactions of this class of potent therapeutic agents. Researchers investigating this compound may find these data for Actinomycin D to be a valuable initial reference point.

Core Quantitative Data: Solubility and Stability of Actinomycin D

For researchers and drug development professionals, understanding the solubility and stability of a compound is paramount for its effective application in experimental and therapeutic settings. The following tables summarize the available quantitative data for Actinomycin D.

Table 1: Solubility of Actinomycin D in Various Solvents

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 100 mg/mL | 79.65 mM | May require sonication for complete dissolution[1]. |

| Ethanol | 1 g in ~8 mL | - | - |

| Water (10°C) | 1 g in 25 mL | - | - |

| Water (37°C) | 1 g in 1000 mL | - | Solubility decreases with increasing temperature[2]. |

| Acetonitrile | 1 mg/mL | - | - |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL | 1.99 mM | A common vehicle for in vivo studies, resulting in a clear solution[1]. |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.08 mg/mL | 1.66 mM | Results in a suspended solution and may require sonication[1]. |

Table 2: Stability Profile of Actinomycin D

| Condition | Stability Information | Recommendations |

| Light Exposure | Highly sensitive to light, especially in dilute solutions[2][3]. | Protect solutions from light by using amber vials or covering with aluminum foil. |

| pH | Incompatible with strong acids and strong bases[2][3]. | Maintain solutions at a neutral pH unless experimentally required. |

| Temperature | Stable in aqueous solutions when stored at 2-8°C[3]. | Store stock solutions and dilutions at recommended refrigerated temperatures. |

| Reactivity | Incompatible with strong oxidizing agents[2][3]. | Avoid contact with strong oxidizing agents to prevent degradation. |

Experimental Protocols: Methodologies for Key Experiments

A critical aspect of utilizing Actinomycin D in research is the ability to perform reliable and reproducible experiments. The following section details a common experimental protocol involving Actinomycin D: the mRNA stability assay.

mRNA Stability Assay Using Transcription Inhibition by Actinomycin D

This protocol is widely used to determine the half-life of specific mRNA transcripts by inhibiting global transcription and measuring the decay rate of the target mRNA over time.

Objective: To measure the stability of a target mRNA transcript in cultured cells.

Materials:

-

Cultured cells of interest

-

Actinomycin D stock solution (e.g., 5 mg/mL in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

Reverse transcription reagents

-

qPCR primers for the target gene and a stable housekeeping gene

-

qPCR master mix and instrument

Methodology:

-

Cell Seeding: Seed cells in appropriate culture plates to achieve a confluency of 70-80% on the day of the experiment.

-

Actinomycin D Treatment:

-

Prepare a working solution of Actinomycin D in pre-warmed cell culture medium to a final concentration that effectively inhibits transcription in the specific cell line (typically 1-5 µg/mL)[4].

-

Remove the existing medium from the cells and replace it with the Actinomycin D-containing medium. This is time point zero (t=0).

-

-

Time Course Collection:

-

Immediately harvest the cells from the t=0 plate.

-

Incubate the remaining plates and harvest cells at subsequent time points (e.g., 1, 3, 5 hours)[4].

-

-

RNA Extraction: At each time point, wash the cells with PBS and extract total RNA using a standard RNA extraction kit according to the manufacturer's protocol.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the target mRNA and a stable housekeeping gene.

-

The relative abundance of the target mRNA at each time point is calculated and normalized to the housekeeping gene.

-

-

Data Analysis: The decay rate and half-life of the target mRNA are determined by plotting the relative mRNA abundance against time and fitting the data to a one-phase decay model[5].

Visualizing Workflows and Pathways

To further elucidate the experimental and biological context of Actinomycin D, the following diagrams, generated using the DOT language, illustrate a typical workflow and a key signaling pathway.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Dactinomycin | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Actinomycin D CAS#: 50-76-0 [m.chemicalbook.com]

- 4. dovepress.com [dovepress.com]

- 5. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Nuances: A Technical Guide to the Structural Differences Between Actinomycin E2 and Actinomycin D

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide detailing the core structural distinctions between two potent antitumor antibiotics, Actinomycin E2 and Actinomycin D. This guide provides a comprehensive analysis of their molecular architecture, supported by quantitative data, detailed experimental methodologies, and visual representations of their structures and related pathways.

Actinomycin D, a well-established chemotherapeutic agent, and its lesser-known counterpart, this compound, both belong to the actinomycin family of chromopeptide lactones. These molecules share a common phenoxazone chromophore responsible for their DNA intercalating properties, but critically, they differ in the composition of their two pentapeptide lactone rings. These differences, though subtle, can have a significant impact on their biological activity and therapeutic potential.

Core Structural Dissimilarity: The Pentapeptide Lactone Chains

The fundamental structural variance between this compound and Actinomycin D lies within the amino acid sequences of their respective pentapeptide lactone rings. While both possess a bicyclic structure originating from a shared biosynthetic pathway, the specific amino acid residues at certain positions distinguish one from the other.

Actinomycin D is characterized by two identical pentapeptide lactone chains with the following sequence:

-

L-threonine

-

D-valine

-

L-proline

-

Sarcosine (N-methylglycine)

-

N-methyl-L-valine

In contrast, This compound incorporates different amino acid residues, leading to a higher molecular weight. The precise, confirmed sequence of this compound's pentapeptide chains consists of:

-

L-threonine

-

D-isoleucine

-

L-proline

-

Sarcosine (N-methylglycine)

-

N-methyl-L-isoleucine

This substitution of valine residues in Actinomycin D with isoleucine residues in this compound accounts for the difference in their molecular formulas and is the primary structural distinction.

A logical diagram illustrating the relationship between the general actinomycin structure and the specific variations in Actinomycin D and E2 is presented below.

Comparative Physicochemical and Biological Data

The structural alterations between this compound and Actinomycin D give rise to differences in their physicochemical properties and biological activities. The following table summarizes key quantitative data for easy comparison.

| Property | Actinomycin D | This compound | Reference(s) |

| Molecular Formula | C62H86N12O16 | C66H94N12O16 | [1] |

| Molecular Weight | 1255.42 g/mol | 1311.53 g/mol | [1] |

| CAS Number | 50-76-0 | 200245-77-6 | [1] |

| Appearance | Bright red crystalline powder | Data not readily available | |

| Biological Activity | Potent antitumor and antibiotic agent | Expected to have similar biological activity |

Experimental Protocols for Structural Elucidation

The determination of the precise chemical structures of complex natural products like actinomycins relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments utilized in the structural elucidation of these compounds.

Amino Acid Analysis by Hydrolysis and Chromatography

Objective: To identify and quantify the constituent amino acids of the pentapeptide chains.

Methodology:

-

Hydrolysis: A purified sample of the actinomycin is subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours in a sealed, evacuated tube) to break the peptide bonds and release the individual amino acids.

-

Derivatization: The amino acid hydrolysate is derivatized to enhance volatility and facilitate separation. A common method is esterification followed by acylation.

-

Chromatographic Separation: The derivatized amino acids are separated and identified using a high-resolution technique such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Quantification: The relative amounts of each amino acid are determined by comparing the peak areas of the sample to those of known amino acid standards.

An illustrative workflow for this process is provided below.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact molecular weight and elemental composition of the intact molecule and its fragments.

Methodology:

-

Sample Introduction: The purified actinomycin sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented within the mass spectrometer, and the masses of the resulting fragment ions are measured. This provides information about the sequence of amino acids in the peptide chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed three-dimensional structure of the molecule in solution, including the connectivity of atoms and their spatial relationships.

Methodology:

-

Sample Preparation: A concentrated solution of the purified actinomycin is prepared in a suitable deuterated solvent.

-

1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to identify the types of protons and carbons present in the molecule.

-

2D NMR: A suite of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between atoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule.

Signaling Pathways and Mechanism of Action

Actinomycins exert their cytotoxic effects primarily by intercalating into DNA, thereby inhibiting transcription. The phenoxazone chromophore inserts between guanine-cytosine base pairs, while the pentapeptide lactone rings reside in the minor groove of the DNA double helix. This binding event physically obstructs the progression of RNA polymerase along the DNA template, leading to a global inhibition of RNA synthesis and subsequent cell death.

The following diagram illustrates the simplified signaling pathway of Actinomycin D-induced apoptosis.

While this compound is expected to have a similar mechanism of action due to its structural similarity to Actinomycin D, the subtle differences in the peptide chains may influence its DNA binding affinity, sequence specificity, and overall cytotoxic potency. Further comparative studies are warranted to fully elucidate these potential differences.

This technical guide serves as a foundational resource for understanding the key structural differences between this compound and Actinomycin D. The provided data and methodologies offer a framework for further research into the therapeutic potential of these complex natural products.

References

Methodological & Application

Application Notes and Protocols for Actinomycin in Cell Culture

A Note on Nomenclature: The following application notes and protocols are centered on Actinomycin D. Extensive research revealed a scarcity of specific data for "Actinomycin E2," suggesting a possible typographical error in the original query. Actinomycin D is a well-characterized and widely used compound in cell culture for inducing apoptosis and cell cycle arrest.

Introduction

Actinomycin D is a potent polypeptide antibiotic isolated from Streptomyces species. It is a well-established antineoplastic agent that functions as a transcription inhibitor.[1][2] By intercalating into DNA at guanine-cytosine-rich regions, Actinomycin D obstructs the progression of RNA polymerase, thereby inhibiting the synthesis of RNA.[1][3] This action leads to the induction of cell cycle arrest and apoptosis, making it a valuable tool in cancer research and for studying cellular processes related to transcription and cell death.[1][2][4]

Mechanism of Action

Actinomycin D exerts its cytotoxic effects primarily by inhibiting transcription.[1] At high concentrations (>1 µg/mL), it broadly inhibits all forms of RNA synthesis, while at lower concentrations (<100 ng/mL), it preferentially inhibits ribosomal RNA (rRNA) synthesis.[4] This inhibition of transcription leads to a cascade of downstream effects:

-

p53 Activation: By disrupting ribosomal biogenesis, Actinomycin D can induce nucleolar stress, which in turn leads to the stabilization and activation of the tumor suppressor protein p53.[4]

-

Induction of Apoptosis: Activated p53 can then transcriptionally activate pro-apoptotic genes, leading to the initiation of the intrinsic apoptotic pathway.[4] Actinomycin D can also enhance the extrinsic pathway of apoptosis.[3]

-

Cell Cycle Arrest: The inhibition of essential transcripts, including those for cyclins, can lead to cell cycle arrest, primarily at the G1 phase.[1][5]

Quantitative Data Summary

The effective concentration of Actinomycin D can vary significantly depending on the cell line and the experimental objective. The following table summarizes reported cytotoxic concentrations.

| Cell Line | Assay Type | IC50 / Effective Concentration | Treatment Duration | Reference |

| Aerodigestive Tract Cancer Cell Lines | Varies | 0.021–2.96 nM (IC50) | Not Specified | [4] |

| HCT-116 (Colorectal Cancer) | MTT | 2.85 ± 0.10 nM (IC50) | 48 hours | [6] |

| HT-29 (Colorectal Cancer) | MTT | 6.38 ± 0.46 nM (IC50) | 48 hours | [6] |

| SW620 (Colorectal Cancer) | MTT | 6.43 ± 0.16 nM (IC50) | 48 hours | [6] |

| SW480 (Colorectal Cancer) | MTT | 8.65 ± 0.31 nM (IC50) | 48 hours | [6] |

| PANC-1 (Pancreatic Cancer) | MTT | 1-100 ng/mL | 24-96 hours | [5][7] |

| MG63 (Osteosarcoma) | Proliferation Assay | 1 µM - 5 µM | 2-24 hours | [1] |

| HepG2 (Hepatocellular Carcinoma) | MTT, Flow Cytometry | 1 µM - 5 µM | 24-48 hours | [8][9] |

| U2OS (Osteosarcoma) | Cell Cycle Analysis | 5 nM | 24-48 hours | [10] |

Experimental Protocols

1. Preparation and Storage of Actinomycin D Stock Solution

Actinomycin D is typically supplied as a red, crystalline powder.[2] It is light-sensitive and hygroscopic.[2]

-

Reconstitution: Prepare a stock solution by dissolving Actinomycin D in a suitable solvent such as DMSO, acetone, or acetonitrile at a concentration of 1-10 mg/mL.[2] For cell culture applications, sterile DMSO is recommended.

-

Storage: Store the stock solution in small aliquots at -20°C, protected from light.[2] Frozen aliquots of a concentrated stock solution are generally stable for at least one month.[2] Avoid repeated freeze-thaw cycles. Dilute solutions of Actinomycin D are not stable and should be prepared fresh for each experiment.[2]

2. General Protocol for Treatment of Cultured Cells

-

Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA extraction) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Actinomycin D stock solution. Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of Actinomycin D. Include a vehicle control (medium with the same concentration of DMSO used for the highest Actinomycin D concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 2, 6, 24, 48 hours) at 37°C and 5% CO2.

-

Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell viability assay, apoptosis detection, or molecular analysis.

3. Protocol for Cell Viability (MTT) Assay

-

Cell Treatment: Seed cells in a 96-well plate and treat with a range of Actinomycin D concentrations as described in the general protocol.

-

MTT Reagent Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

4. Protocol for Apoptosis Detection by Hoechst Staining

-

Cell Treatment: Grow cells on glass coverslips in a multi-well plate and treat with Actinomycin D.

-

Cell Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and then stain with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

-

Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed, fragmented, and brightly stained nuclei.

Visualizations

Caption: Mechanism of Actinomycin D-induced cytotoxicity.

Caption: General experimental workflow for cell culture studies.

References

- 1. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pnas.org [pnas.org]

- 4. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Actinomycin as a Transcription Inhibitor

A Note on Actinomycin Analogs: While this document focuses on the well-characterized transcription inhibitor Actinomycin D (Dactinomycin), it is important to acknowledge the existence of other actinomycin analogs, such as Actinomycin E2. This compound is a distinct chemical entity with the CAS number 1402-42-2 and a molecular formula of C66H94N12O16. However, detailed public-domain experimental data, protocols, and efficacy information specifically for this compound are limited. In contrast, Actinomycin D is extensively studied and widely used as a potent inhibitor of transcription in both research and clinical settings. The protocols and data presented herein for Actinomycin D serve as a comprehensive guide for researchers utilizing actinomycins for transcription inhibition and can likely be adapted for less-characterized analogs with appropriate optimization.

Introduction to Actinomycin D

Actinomycin D is a polypeptide antibiotic isolated from soil bacteria of the genus Streptomyces. It is a potent transcription inhibitor and is widely used in cell biology to inhibit transcription and for the treatment of certain cancers.[1][2][3] Its mechanism of action involves the intercalation into duplex DNA, which subsequently obstructs the progression of RNA polymerase, leading to an inhibition of RNA synthesis.[3] This inhibitory effect is particularly potent for RNA polymerase I, which is responsible for ribosomal RNA transcription.[4]

Mechanism of Action

Actinomycin D binds to DNA at the transcription initiation complex, preventing the elongation of the RNA chain by RNA polymerase.[2][3] The phenoxazone ring of the Actinomycin D molecule intercalates between adjacent guanine-cytosine base pairs in the DNA, while its two cyclic pentapeptide chains extend over the minor groove of the DNA helix. This stable complex with DNA effectively blocks the movement of RNA polymerase along the DNA template.[1]

Caption: Mechanism of Actinomycin D as a transcription inhibitor.

Quantitative Data

The efficacy of Actinomycin D can vary significantly depending on the cell line and experimental conditions. The following table summarizes key quantitative data from various studies.

| Cell Line | Assay Type | Parameter | Value | Reference |

| A2780 (human ovarian cancer) | Cytotoxicity | IC50 | 0.0017 µM | [1] |

| A549 (human lung carcinoma) | Cell Viability (Alamar Blue) | EC50 (48h) | 0.000201 µM | [1] |

| PC3 (human prostate cancer) | Cell Viability (Alamar Blue) | EC50 (48h) | 0.000276 µM | [1] |

| MG63 (human osteosarcoma) | Cell Proliferation (SRB) | Inhibition | Significant at 1 µM and 5 µM | [5] |

| MG63 (human osteosarcoma) | Apoptosis (Hoechst staining) | Apoptotic cells (5 µM) | 23.2% (2h), 55.5% (24h) | [5] |

| Pancreatic Cancer Cells | Cell Viability | Apoptosis induction | 1-100 ng/mL (24-96h) | [6] |

| Various Cancer Cell Lines | Cell Viability (ATPlite) | Synergistic killing with RG7787 | 10 ng/mL | [4] |

| A549 (p53 wild-type) | Cytotoxicity (MTT) | IC50 (48h) | 0.68 ± 0.06 nmol/L | [7] |

| NCI-H1299 (p53-deficient) | Cytotoxicity (MTT) | IC50 (48h) | 16.37 ± 1.07 nmol/L | [7] |

| BEAS-2B (normal human bronchial) | Cytotoxicity (MTT) | IC50 (48h) | 4.20 ± 0.48 nmol/L | [7] |

Experimental Protocols

Protocol 1: Determination of mRNA Stability using Actinomycin D

This protocol is used to measure the decay rate (half-life) of specific mRNA transcripts following the inhibition of new RNA synthesis.[8]

Materials:

-

Cell culture medium

-

Actinomycin D stock solution (1 mg/mL in DMSO)

-

TRI Reagent or other RNA extraction kit

-

Reverse transcription kit

-

qPCR primers for gene of interest and a housekeeping gene

-

DNase I

Procedure:

-

Seed cells in multiple wells or plates to allow for harvesting at different time points.

-

Once cells have reached the desired confluency, collect cells from the first well/plate for the t=0 time point.

-

To the remaining wells/plates, add Actinomycin D to the culture medium to a final concentration of 5-10 µg/mL.[8]

-

Incubate the cells and harvest at various time points (e.g., 0, 1, 3, 5 hours).[9]

-

Immediately extract total RNA from the harvested cells using TRI Reagent or a similar method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using primers for your gene of interest to quantify the remaining mRNA at each time point.

-

Calculate the mRNA half-life by plotting the relative mRNA abundance (normalized to the t=0 time point) against time and fitting an exponential decay curve.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Actinomycin D | Cell Signaling Technology [cellsignal.com]

- 3. Dactinomycin - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Actinomycin V Suppresses Human Non-Small-Cell Lung Carcinoma A549 Cells by Inducing G2/M Phase Arrest and Apoptosis via the p53-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Application Notes and Protocols for Actinomycin in Cancer Research

A Note on Terminology: The term "Actinomycin E2" in the user query appears to be a less common variant. The vast majority of cancer research literature refers to Actinomycin D (also known as Dactinomycin). This document will focus on Actinomycin D, as it is the well-characterized and clinically relevant compound of the actinomycin family.

Introduction

Actinomycin D is a potent antitumor antibiotic isolated from Streptomyces species. It has been used in the treatment of various cancers for decades. Its primary mechanism of action involves the inhibition of transcription, leading to cell cycle arrest and apoptosis. These application notes provide a summary of its use in cancer research, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

Actinomycin D exerts its cytotoxic effects primarily by intercalating into DNA, specifically at G-C rich regions, which physically obstructs the progression of RNA polymerase. This leads to a global inhibition of transcription, with RNA polymerase I (responsible for ribosomal RNA synthesis) being particularly sensitive. The downstream effects of transcription inhibition include:

-

Induction of Apoptosis: By inhibiting the synthesis of anti-apoptotic proteins and promoting the expression of pro-apoptotic factors, Actinomycin D triggers programmed cell death. This can occur through both p53-dependent and -independent pathways.

-

Cell Cycle Arrest: The disruption of the synthesis of key cell cycle regulators, such as cyclins, leads to cell cycle arrest, predominantly in the G1 phase.

-

Downregulation of Stem Cell Factors: Actinomycin D has been shown to downregulate the expression of key stem cell transcription factors, such as Sox2, which may contribute to its efficacy against cancer stem cells.

-

Immunomodulation: Recent studies suggest that Actinomycin D can upregulate MHC I expression on tumor cells, potentially enhancing their recognition and killing by cytotoxic T lymphocytes.

Signaling Pathways

The following diagram illustrates the key signaling pathways affected by Actinomycin D in cancer cells.

Caption: Mechanism of action of Actinomycin D.

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 0.0017 | [1] |

| A549 | Lung Cancer | 0.000201 | [1] |

| PC3 | Prostate Cancer | 0.000276 | [1] |

| Ovarian & Placental Cancer Lines (Average) | Gynecologic Cancers | 0.78 ± 0.222 | [2] |

| Glioblastoma Stem Cells | Glioblastoma | Varies by line | [3] |

| Mouse Neural Stem Cells | Normal Brain Tissue | 7.2 | [3] |

| Primary Mixed Mouse Astrocytes | Normal Brain Tissue | 28 | [3] |

Preclinical In Vivo Efficacy

| Cancer Model | Treatment Regimen | Outcome | Reference |

| Recurrent Glioblastoma (Subcutaneous Xenograft) | Not specified | Tumor volume reduced to ~11% of control | [3] |

Clinical Efficacy: Gestational Trophoblastic Neoplasia (GTN)

| Patient Population | Treatment Regimen | Response Rate | Reference |

| Low-risk GTN (failed methotrexate) | 0.5 mg IV daily for 5 days, every 14 days | 75% complete response | [4][5] |

| Low-risk GTN (first-line) | Various | 80.2% complete remission (meta-analysis) | [6] |

Experimental Protocols

Experimental Workflow: In Vitro Drug Screening

The following diagram outlines a typical workflow for screening the in vitro efficacy of Actinomycin D.

Caption: In vitro screening workflow.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Actinomycin D (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of Actinomycin D in complete medium.

-

Remove the medium from the wells and add 100 µL of the Actinomycin D dilutions (or vehicle control).

-

Incubate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Actinomycin D

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with Actinomycin D (at a concentration around the IC50) for a predetermined time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Actinomycin D

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with Actinomycin D for the desired time.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and Propidium Iodide.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. sgo.org [sgo.org]

- 5. researchgate.net [researchgate.net]

- 6. Direct comparisons of efficacy and safety between actinomycin-D and methotrexate in women with low-risk gestational trophoblastic neoplasia: a meta-analysis of randomized and high-quality non-randomized studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Apoptosis Induction Using Actinomycin E2

Introduction

Actinomycins are a class of polypeptide antibiotics isolated from Streptomyces species.[1] They are potent cytotoxic agents that have been utilized in cancer chemotherapy.[2] The primary mechanism of action for actinomycins is the intercalation into DNA, primarily at G-C rich regions, which physically obstructs the progression of RNA polymerase, thereby inhibiting gene transcription.[1][3] This disruption of RNA synthesis leads to a cascade of cellular events, culminating in the induction of programmed cell death, or apoptosis.[2][4]

Actinomycin-induced apoptosis can be triggered through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspase cascades, changes in mitochondrial membrane potential, and DNA fragmentation.[4] The p53 tumor suppressor protein often plays a role in actinomycin-induced apoptosis, but p53-independent mechanisms have also been observed.[4]

These compounds are valuable tools in the laboratory for studying the mechanisms of apoptosis and for screening potential anti-cancer drugs. Their potent and relatively rapid induction of apoptosis makes them a reliable positive control in various apoptosis assays.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Actinomycin D in various cancer cell lines, providing a reference for determining appropriate concentrations for apoptosis induction assays with Actinomycin E2.

| Cell Line Type | Cell Line | IC50 (Concentration) | Duration of Treatment | Reference |

| Pancreatic Cancer | PANC-1 | 1-100 ng/mL | 24-96 hours | [3] |

| Chronic Lymphocytic Leukemia | CLL | 0.02-0.08 µM | 48 hours | [3] |

| Ovarian Cancer | A2780 | 0.0017 µM | Not Specified | [5] |

| Lung Carcinoma | A549 | 0.000201 µM | 48 hours | [5] |

| Prostate Cancer | PC3 | 0.000276 µM | 48 hours | [5] |

| Neuroblastoma | SK-N-JD | ~0.3 nM | 48 hours | [4] |

| Neuroblastoma | LA1-55n | ~1 nM | 48 hours | [4] |

Signaling Pathways

Actinomycin D is known to induce apoptosis through complex signaling networks. A simplified representation of the key pathways is illustrated below.

References

Application Notes and Protocols: Preparation of Actinomycin Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Note: The following protocol is for Actinomycin D, as "Actinomycin E2" is not a commonly referenced form in scientific literature. It is presumed the user is referring to the widely used Actinomycin D (Dactinomycin).

1. Introduction

Actinomycin D is a potent polypeptide antibiotic isolated from several species of Streptomyces bacteria.[1] It is a well-characterized inhibitor of transcription and was the first antibiotic discovered to possess anti-cancer properties.[1] Its mechanism of action involves intercalating into DNA at the transcription initiation complex, which prevents the elongation of the RNA chain by RNA polymerase.[2] Due to this activity, Actinomycin D is widely used in cell biology as a transcription inhibitor and in oncology for the treatment of various cancers.[1][2] Given its high toxicity and mutagenic properties, strict adherence to safety protocols during handling and preparation is imperative.[3][4]

2. Safety and Handling

Actinomycin D is extremely hazardous and must be handled with the utmost care. It is fatal if swallowed, suspected of causing genetic defects, and may damage fertility or an unborn child.[4][5] It is also extremely corrosive to soft tissues.[6]

-

Engineering Controls: Always handle Actinomycin D powder and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]

-

Personal Protective Equipment (PPE):

-

Spill and Decontamination: In case of a spill, do not create dust.[3] Clean the area with a 5% trisodium phosphate solution, allowing a contact time of at least 30 minutes to inactivate the Actinomycin D.[3] All cleanup materials should be disposed of as hazardous waste.

-

Disposal: Dispose of all waste, including empty vials, contaminated PPE, and solutions, in accordance with institutional and national regulations for hazardous chemical waste.[3]

3. Quantitative Data Summary

The physical and chemical properties of Actinomycin D are summarized in the table below for quick reference.

| Property | Data | Reference(s) |

| Common Names | Dactinomycin, Actinomycin C1, Cosmegen | [1] |

| CAS Number | 50-76-0 | [1] |

| Molecular Formula | C₆₂H₈₆N₁₂O₁₆ | [1][7] |

| Molecular Weight | 1255.42 g/mol | [1][2] |

| Appearance | Red-orange crystalline powder | [1] |

| Solubility | DMSO: up to 100 mg/mL | [2][8] |

| Ethanol, Methanol | [1][9] | |

| Storage (Powder) | 2-8°C, protect from light and moisture | [1][9][10] |

| Storage (Stock Solution) | -20°C, protect from light | [9] |

4. Experimental Protocol: Preparing a 10 mg/mL Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of Actinomycin D in DMSO.

4.1. Materials and Equipment

-

Actinomycin D powder (e.g., 5 mg vial)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated pipettes and sterile, filtered pipette tips

-

Sterile, light-blocking microcentrifuge tubes or cryovials

-

Vortex mixer

-

Personal Protective Equipment (PPE) as described in Section 2

-

Chemical Fume Hood

4.2. Procedure

-

Preparation: Before opening, allow the Actinomycin D vial to equilibrate to room temperature to prevent condensation of moisture.

-

Reconstitution: Perform all subsequent steps in a chemical fume hood. Carefully open the vial containing the pre-weighed Actinomycin D powder.

-

Solvent Addition: To prepare a 10 mg/mL stock solution from a 5 mg vial, add 500 µL of anhydrous DMSO to the vial.

-

Calculation: Volume (mL) = Mass (mg) / Concentration (mg/mL) = 5 mg / 10 mg/mL = 0.5 mL

-

-

Dissolution: Cap the vial securely and vortex thoroughly until all the powder has completely dissolved. The solution should be a clear, orange-gold color.[11] Visually inspect against a light source to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in light-blocking microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C, protected from light.[9]

5. Visualizations

Caption: Workflow for preparing Actinomycin D stock solution.

Caption: Mechanism of Actinomycin D transcription inhibition.

References

- 1. agscientific.com [agscientific.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. fishersci.fr [fishersci.fr]

- 8. selleckchem.com [selleckchem.com]

- 9. Actinomycin D CAS#: 50-76-0 [m.chemicalbook.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. globalrph.com [globalrph.com]

Application Notes and Protocols for the In Vivo Experimental Use of Actinomycins, with a Focus on Actinomycin D as a Surrogate for Actinomycin E2

Disclaimer: Extensive literature searches for in vivo experimental data specifically on Actinomycin E2 have yielded limited information. However, a wealth of data exists for Actinomycin D (Dactinomycin), a closely related and well-characterized member of the actinomycin family. The following application notes and protocols are based on the robust preclinical evidence available for Actinomycin D and can serve as a valuable guide for researchers considering in vivo studies with this compound, with the caveat that specific activities and toxicities may vary.

Introduction

Actinomycins are a class of polypeptide antibiotics isolated from Streptomyces species, known for their potent cytotoxic and antineoplastic properties.[1][2] Their primary mechanism of action involves intercalating into DNA at guanine-cytosine-rich regions, which inhibits transcription by DNA-dependent RNA polymerase.[2][3] This disruption of RNA synthesis ultimately leads to the inhibition of protein synthesis and the induction of apoptosis, making them effective agents against various cancers.[3][4][5] Notably, low concentrations of Actinomycin D have been shown to preferentially inhibit rRNA synthesis.[3]

These compounds have been demonstrated to be effective in various preclinical cancer models, including glioblastoma, breast cancer, and osteosarcoma.[5][6][7] In vivo studies have shown that Actinomycin D can significantly reduce tumor growth, increase survival, and downregulate key cancer stem cell markers like Sox2.[6][7] It has also been identified as an inducer of immunogenic cell death (ICD), suggesting it can stimulate an anti-tumor immune response.[8]

This document provides a summary of quantitative data from preclinical in vivo studies of Actinomycin D, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in the design and execution of their own in vivo experiments.

Data Presentation

Table 1: In Vivo Efficacy of Actinomycin D in Glioblastoma Models

| Animal Model | Cell Line | Treatment Dose & Schedule | Outcome | Reference |

| NSG Mice (subcutaneous) | TS9 (recurrent GSC) | 0.1 mg/kg | Tumor volume reduced to ~11% of control | [6] |

| NSG Mice (orthotopic) | TD2 (recurrent GBM) | Not specified | Significantly reduced tumor growth | [6] |

| NSG Mice (orthotopic for survival) | TD2 (recurrent GBM) | 0.1 mg/kg | Increased median survival from 62 to 79 days | [6] |

Table 2: In Vivo Molecular Effects of Actinomycin D

| Animal Model | Cell Line | Treatment | Molecular Effect | Reference |

| NSG Mice (orthotopic) | TD2 (recurrent GBM) | Single dose of ACTD | Significant reduction in Sox2 protein expression | [6] |

| Athymic Nude Mice (subcutaneous) | SK-N-JD (neuroblastoma) | Not specified (15 days) | Regression of tumors | [9] |